molecular formula C25H29N5O2S B2972228 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-27-0

2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2972228
CAS No.: 1021212-27-0
M. Wt: 463.6
InChI Key: PXSDVNKRMMRXRZ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a methoxyphenyl group, and a propan-2-ylphenyl group

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, including the formation of the triazolopyrimidine core and the subsequent introduction of the various substituents. The synthetic route typically starts with the preparation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors. The ethylsulfanyl, methoxyphenyl, and propan-2-ylphenyl groups are then introduced through substitution reactions under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(Ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the triazolopyrimidine core, leading to the formation of reduced derivatives.

    Substitution: The methoxyphenyl and propan-2-ylphenyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

    Triazolopyrimidines: These compounds share the triazolopyrimidine core but differ in their substituents, leading to variations in their properties and applications.

    Sulfur-containing compounds: Compounds with ethylsulfanyl or other sulfur-containing groups may exhibit similar reactivity and applications.

    Phenyl-substituted compounds: Compounds with methoxyphenyl or propan-2-ylphenyl groups may have comparable properties and uses. The uniqueness of this compound lies in its specific combination of substituents and the resulting properties and applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-6-33-25-28-24-26-16(4)21(23(31)27-19-9-7-8-10-20(19)32-5)22(30(24)29-25)18-13-11-17(12-14-18)15(2)3/h7-15,22H,6H2,1-5H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSDVNKRMMRXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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